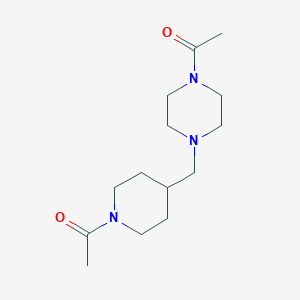
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.373.
化学反应分析
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学研究应用
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential therapeutic applications. It has shown promise in the development of antitumor agents and other medicinal compounds. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
作用机制
The mechanism of action of 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved are still under investigation, but the compound’s ability to inhibit certain enzymes suggests its potential as a therapeutic agent.
相似化合物的比较
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can be compared to other piperazine and piperidine derivatives. Similar compounds include:
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-(4-Methylpiperazin-1-yl)piperidine These compounds share structural similarities but differ in their functional groups and biological activities. The unique acetyl group in this compound contributes to its distinct chemical and biological properties.
生物活性
1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone, a compound that integrates piperazine and piperidine moieties, has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The molecular formula of this compound is C14H22N4O. The structure features a piperazine ring substituted with an acetyl group and a piperidine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperazine and piperidine structures exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, including those similar to this compound, against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound exhibits moderate activity against certain pathogens, particularly Pseudomonas aeruginosa, known for its resistance to conventional antibiotics .
Neuropharmacological Effects
The compound's structural attributes position it as a candidate for neuropharmacological studies. Preliminary investigations have shown that derivatives of piperazine can interact with neurotransmitter systems. For instance, compounds similar to 1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone have been studied for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions.
In vitro assays demonstrated that these compounds can enhance serotonin receptor activity, indicating potential antidepressant properties. Furthermore, behavioral studies in rodent models showed improved cognitive function and reduced anxiety-like behaviors when treated with similar piperazine derivatives .
The biological activity of 1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is hypothesized to stem from its ability to modulate receptor activities:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, enhancing neurotransmission.
- Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, which could explain their neuroactive effects.
- Antimicrobial Mechanisms : The presence of the piperazine ring is associated with interference in bacterial cell wall synthesis and disruption of membrane integrity.
Case Studies
A notable case study involved the synthesis and evaluation of new piperazine derivatives for their antimicrobial properties. The study found that modifications to the piperazine structure significantly influenced antibacterial activity against resistant strains. Specifically, introducing an acetyl group enhanced the lipophilicity of the molecule, improving its penetration into bacterial membranes .
属性
IUPAC Name |
1-[4-[(4-acetylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-12(18)16-5-3-14(4-6-16)11-15-7-9-17(10-8-15)13(2)19/h14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNOHIBCUSLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














